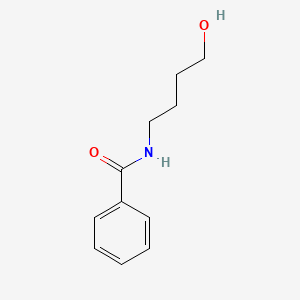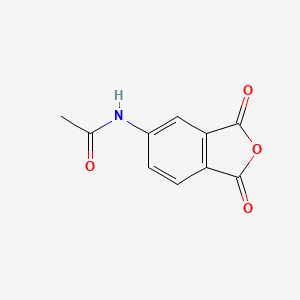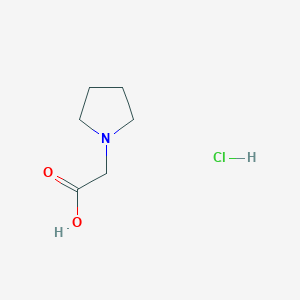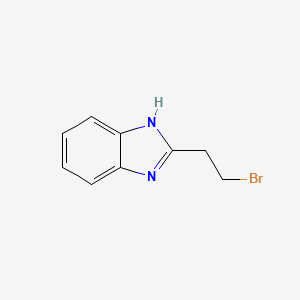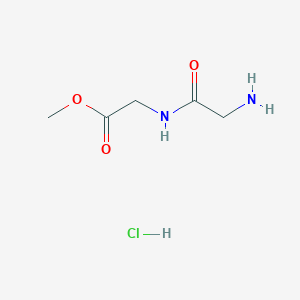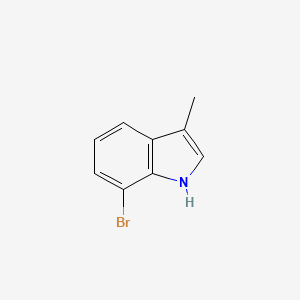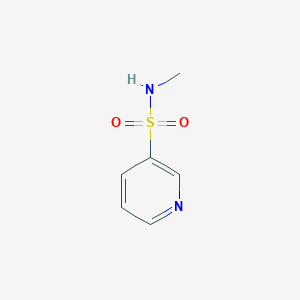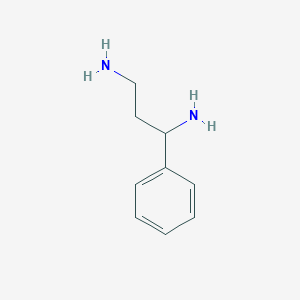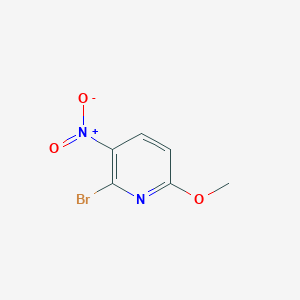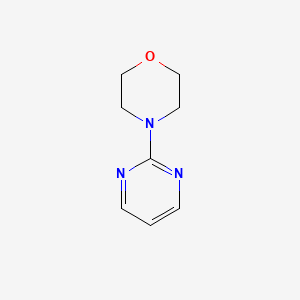
4-(嘧啶-2-基)吗啉
描述
4-(Pyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring bonded to a pyrimidine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, particularly in the development of pharmaceuticals. The pyrimidine ring is a crucial component of DNA and RNA, making it an essential structure in biological systems .
科学研究应用
4-(Pyrimidin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and as a catalyst in organic synthesis.
作用机制
Target of Action
The primary target of 4-(Pyrimidin-2-yl)morpholine is the colchicine-binding site of tubulin . Tubulin is an integral component of the cytoskeleton and plays crucial roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .
Mode of Action
4-(Pyrimidin-2-yl)morpholine interacts with its target by binding to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP . This binding induces conformational changes that suggest the free or plus end β-tubulin is targeted by this compound series .
Biochemical Pathways
The binding of 4-(Pyrimidin-2-yl)morpholine to tubulin disrupts the dynamics of microtubules . This disruption affects various cellular processes regulated by microtubules, leading to changes in cellular signaling, motility, cell shape maintenance, secretion, intercellular transport, and spindle formation during mitosis .
Pharmacokinetics
Pre-clinical studies have characterized a lead compound selection with excellent stability in human hepatocytes, and human, mouse, and rat microsomes . This suggests that 4-(Pyrimidin-2-yl)morpholine has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The binding of 4-(Pyrimidin-2-yl)morpholine to tubulin leads to potent inhibition of cellular microtubule polymerization, with EC50 values of 20-90 nM . This results in the phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines . Moreover, 4-(Pyrimidin-2-yl)morpholines were shown to be poor substrates for P-gp multi-drug resistance pumps, and therefore caused efficient mitotic arrest and cell death in colchicine-resistant cells .
生化分析
Biochemical Properties
4-(Pyrimidin-2-yl)morpholine plays a crucial role in biochemical reactions, particularly in the context of microtubule dynamics. It has been shown to interact with tubulin, a protein that is a key component of microtubules. The compound binds to the colchicine-binding site of tubulin, which is located between the α and β subunits of the αβ-tubulin dimer . This binding interaction disrupts microtubule polymerization, leading to the inhibition of cellular microtubule dynamics. The relevant inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin .
Cellular Effects
4-(Pyrimidin-2-yl)morpholine has profound effects on various types of cells and cellular processes. By targeting microtubule polymerization, it induces cell cycle arrest in the G2/M phase and promotes cell death across multiple cell lines . This compound has been shown to cause phosphorylation of Histone3, nuclear DNA condensation, and mitotic arrest. Additionally, 4-(Pyrimidin-2-yl)morpholine is effective in colchicine-resistant cells, as it is a poor substrate for P-glycoprotein (P-gp) multi-drug resistance pumps .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions . Another approach involves the condensation of pyrimidine-2-carbaldehyde with morpholine in the presence of a catalyst .
Industrial Production Methods: Industrial production of 4-(Pyrimidin-2-yl)morpholine often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions: 4-(Pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
相似化合物的比较
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: Shares a similar structure but includes a thiophene ring, which can alter its biological activity.
4-(Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine: Another structurally related compound used as a lead in drug development.
Uniqueness: 4-(Pyrimidin-2-yl)morpholine is unique due to its balanced hydrophilic and lipophilic properties, making it an excellent candidate for drug development. Its ability to form stable hydrogen bonds and π-π interactions enhances its binding affinity to biological targets, distinguishing it from other similar compounds .
属性
IUPAC Name |
4-pyrimidin-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMWXDLDBNUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310192 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-66-8 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(pyrimidin-2-yl)morpholine exert its anti-cancer effects?
A1: 4-(pyrimidin-2-yl)morpholines are a novel class of microtubule-destabilizing agents that bind to the colchicine-binding site of tubulin. [] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division. By binding to tubulin, these compounds disrupt microtubule polymerization, ultimately leading to mitotic arrest and cell death. [] This mechanism has been shown to be effective across multiple cancer cell lines. []
Q2: What makes this class of compounds particularly interesting in the context of drug resistance?
A2: One key finding is that 4-(pyrimidin-2-yl)morpholines are poor substrates for P-glycoprotein (P-gp) multi-drug resistance pumps. [] This is significant because P-gp overexpression is a common mechanism of drug resistance in cancer cells, leading to the efflux of chemotherapeutic agents and reduced efficacy. The ability of 4-(pyrimidin-2-yl)morpholines to circumvent this resistance mechanism makes them promising candidates for further development, particularly against colchicine-resistant cancers. []
Q3: What structural insights have been gained about the interaction between 4-(pyrimidin-2-yl)morpholines and tubulin?
A3: Co-crystal structures of tubulin bound to these compounds reveal that they target the colchicine-binding pocket located between the α and β subunits of the αβ-tubulin dimer. [] The morpholine oxygen interacts with the β-tubulin bound GTP via two water molecules. Specific amino acid residues involved in binding include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin. [] Interestingly, the conformational changes induced by binding suggest that these compounds preferentially target free or plus end β-tubulin, offering potential for targeted disruption of microtubule dynamics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


